
Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate
Overview
Description
Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate is a substituted thiophene derivative characterized by a bromine atom at position 4, a cyano group at position 5, and a methyl group at position 3 on the thiophene ring. The ester functional group (methyl carboxylate) at position 2 enhances its utility as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. Its structural complexity suggests reactivity patterns influenced by electron-withdrawing groups (Br, CN) and steric effects from the methyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by the introduction of cyano and ester groups. One common method involves the bromination of 3-methylthiophene-2-carboxylate, followed by a nucleophilic substitution reaction to introduce the cyano group. The final step involves esterification to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typical.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and thiols.
Ester Hydrolysis: The major product is 4-bromo-5-cyano-3-methylthiophene-2-carboxylic acid.
Scientific Research Applications
Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, while the ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Selected Thiophene Derivatives
Key Observations :
- Electron-Withdrawing Effects : The presence of Br and CN groups in the target compound enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution or cross-coupling reactions. This contrasts with Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate, where the amide group introduces hydrogen-bonding capabilities but reduces electrophilicity .
- Steric Hindrance : The 3-methyl group in the target compound may hinder reactions at position 3, unlike Methyl 4-bromothiophene-2-carboxylate, which lacks substituents at position 3 and is more reactive in coupling reactions .
- Ester Group Flexibility : Ethyl vs. methyl esters (e.g., Ethyl 5-bromothiophene-2-carboxylate vs. the target compound) influence solubility and hydrolysis rates, with methyl esters generally being less prone to enzymatic degradation .
Physicochemical Properties
Table 2: Property Comparison of Methyl Esters
Property | This compound | Methyl 4-bromothiophene-2-carboxylate | Ethyl 5-bromothiophene-2-carboxylate |
---|---|---|---|
Boiling Point (°C) | Not reported | 275–280 (predicted) | 290–295 (predicted) |
LogP (Predicted) | ~2.5 (high due to Br and CN) | 2.1 | 2.8 |
Solubility in Polar Solvents | Low (non-polar groups dominate) | Moderate | Low (longer alkyl chain) |
Note: Data inferred from analogous compounds in ; experimental values for the target compound are lacking.
Biological Activity
Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate is a thiophene derivative with notable biological activities. This article explores its synthesis, biological applications, mechanisms of action, and relevant case studies.
Compound Overview
- Chemical Formula : C₈H₆BrNO₂S
- Molecular Weight : 232.10 g/mol
- Structure : Contains a bromine atom, a cyano group, and an ester functional group attached to a thiophene ring.
Synthesis
The synthesis of this compound typically involves multiple synthetic steps, often employing advanced techniques such as continuous flow reactors to optimize yield and efficiency. The compound serves as an intermediate in organic synthesis and is utilized in the development of various bioactive molecules.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Antimicrobial Properties : It has shown efficacy against various microbial strains, suggesting its potential application in treating infections.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of cancer cells, including murine leukemia and human cervix carcinoma cells. Its mechanism may involve interaction with specific cellular targets that regulate cell proliferation .
- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially leading to altered biochemical processes within cells.
The biological activity of this compound is attributed to its functional groups:
- Bromine Group : Participates in electrophilic interactions.
- Cyano Group : Engages in nucleophilic interactions.
- Ester Group : Undergoes hydrolysis to release active metabolites that can exert biological effects .
Anticancer Activity Evaluation
A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell growth in a dose-dependent manner, particularly in murine mammary carcinoma (FM3A) cells. The IC50 values were significantly lower than those of control compounds, highlighting its potential as a novel anticancer agent .
Antimicrobial Efficacy Testing
In another investigation, the antimicrobial properties of this compound were assessed against a panel of bacterial and fungal strains. The compound demonstrated substantial inhibitory activity, with minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents. This suggests its viability as a lead compound for drug development in infectious diseases.
Comparative Analysis
To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 4-bromo-3-methylthiophene-2-carboxylate | Lacks cyano group; retains bromine and ester | Moderate antimicrobial activity |
Methyl 5-cyano-3-methylthiophene-2-carboxylate | Lacks bromine; retains cyano and ester | Lower anticancer activity |
Methyl 4-bromo-5-cyano-2-thiophenecarboxylate | Similar cyano and bromine presence; different ring position | Comparable activity levels |
This table illustrates how the presence or absence of specific functional groups influences the biological activity of related compounds.
Properties
IUPAC Name |
methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2S/c1-4-6(9)5(3-10)13-7(4)8(11)12-2/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGOSUBHDNBPFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1Br)C#N)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735300 | |
Record name | Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648412-55-9 | |
Record name | 2-Thiophenecarboxylic acid, 4-bromo-5-cyano-3-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=648412-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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